molecular formula C8H12N2O B016863 1-(3-aminopropyl)pyridin-2(1H)-one CAS No. 102675-58-1

1-(3-aminopropyl)pyridin-2(1H)-one

Cat. No. B016863
M. Wt: 152.19 g/mol
InChI Key: FMSYLYHUWPAOIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridin-2(1H)-one derivatives often involves innovative approaches to introduce various substituents on the pyridine nucleus, enhancing the compound's utility for further chemical transformations. One method described involves the oxidative decarboxylation and beta-iodination of alpha-amino acid carbamates or amides, showcasing the flexibility in synthesizing 2,3-disubstituted pyrrolidines and piperidines with a variety of substituents including alkoxy, hydroxy, and alkyl groups (Boto et al., 2001). Such methodologies underscore the potential to synthesize 1-(3-Aminopropyl)pyridin-2(1H)-one through innovative routes involving functional group interconversions and carbon-nitrogen bond formation.

Molecular Structure Analysis

The molecular structure of pyridin-2(1H)-one derivatives is crucial for their chemical behavior and potential applications. Studies often utilize spectroscopic techniques such as NMR and IR spectrometry to elucidate the structure, confirming the presence of characteristic functional groups and shedding light on the molecule's three-dimensional conformation. For example, compounds synthesized from reactions involving amino acids and aldehydes can be analyzed to confirm the formation of pyrrolidin-2-ones and their derivatives, providing a foundation for understanding the structural aspects of 1-(3-Aminopropyl)pyridin-2(1H)-one (Rubtsova et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 1-(3-Aminopropyl)pyridin-2(1H)-one derivatives is influenced by the pyridin-2(1H)-one core and the aminopropyl substituent. These compounds participate in various chemical reactions, including cyclization, substitution, and complexation, which are pivotal in synthesizing heterocyclic compounds and developing novel materials and catalysts. For instance, the formation of imidazo[1,2-a]pyridines from 2-aminopyridines demonstrates the reactivity of the pyridin-2(1H)-one scaffold under mild conditions, fitting the green chemistry principles (Yang et al., 2023).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have synthesized derivatives of pyrrolidin-2-ones, which are promising non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is crucial for creating new medicinal molecules with enhanced biological activity. This research demonstrates the chemical properties and biological activity potential of these compounds, underscoring the importance of structural variation in drug development (Rubtsova et al., 2020).

Drug-Discovery Chemistry

The structure of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has been explored for its potential in drug-discovery chemistry, particularly as a scaffold for kinase enzyme targeting. Efficient routes have been developed for the synthesis of novel functionalized derivatives of this compound, highlighting its utility in creating libraries for screening against cancer drug targets (Smyth et al., 2010).

Advanced Organic Synthesis

A novel method for synthesizing a series of pyranopyridine derivatives utilizing 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a nucleophile has been reported. This process underscores the compound's role in facilitating the synthesis of highly functionalized derivatives, showcasing the versatility of 1-(3-aminopropyl)pyridin-2(1H)-one in organic synthesis (Azarifar & Golbaghi, 2015).

Coordination Chemistry and Metal Complex Formation

The synthesis and study of bis- and tris-(3-aminopropyl) derivatives of tetraazamacrocycles containing pyridine reveal insights into protonation and complexation with metal ions. These findings contribute to our understanding of molecular interactions and the development of new materials with specific magnetic, electronic, or catalytic properties (Guerra et al., 2006).

properties

IUPAC Name

1-(3-aminopropyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSYLYHUWPAOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341419
Record name 1-(3-aminopropyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminopropyl)pyridin-2(1H)-one

CAS RN

102675-58-1
Record name 1-(3-aminopropyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropyl)-1,2-dihydropyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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